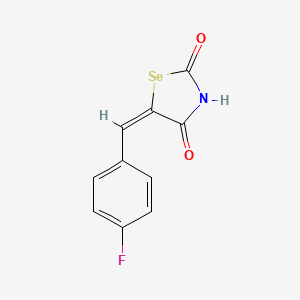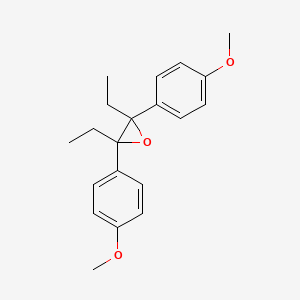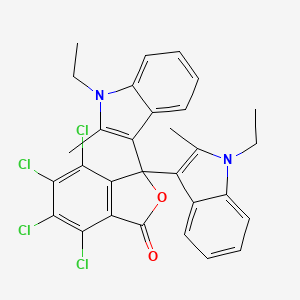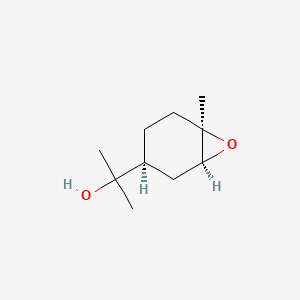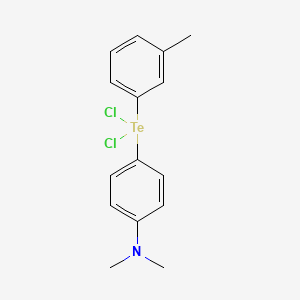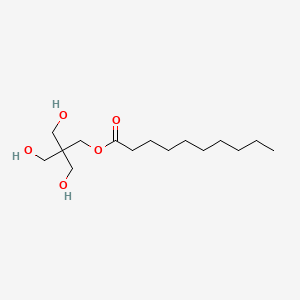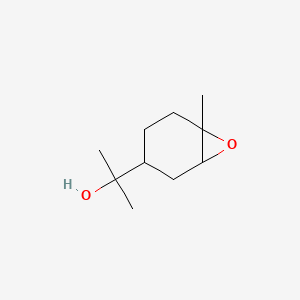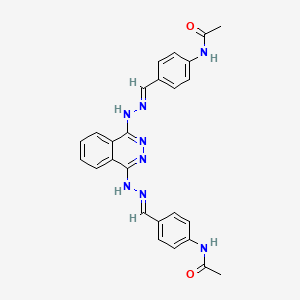![molecular formula C24H25NO3 B12710336 2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 80867-05-6](/img/structure/B12710336.png)
2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that combines elements of both indene and quinoline derivatives
Preparation Methods
The synthesis of 2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves multiple stepsReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Various substitution reactions can occur at the methylene and dimethoxy positions, leading to a range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents
Scientific Research Applications
2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other quinoline and indene derivatives, such as:
- 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one Compared to these compounds, 2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one offers a unique combination of structural features that may enhance its biological activity and chemical reactivity .
Properties
CAS No. |
80867-05-6 |
|---|---|
Molecular Formula |
C24H25NO3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2Z)-2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C24H25NO3/c1-27-21-13-18-12-19(24(26)20(18)14-22(21)28-2)11-15-9-16-5-3-7-25-8-4-6-17(10-15)23(16)25/h9-11,13-14H,3-8,12H2,1-2H3/b19-11- |
InChI Key |
GSOCDMAUTVCVSM-ODLFYWEKSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC4=C5C(=C3)CCCN5CCC4)/C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC4=C5C(=C3)CCCN5CCC4)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


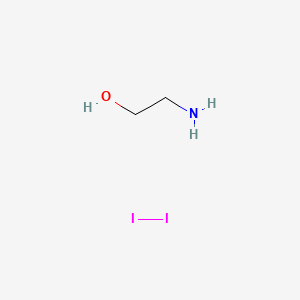
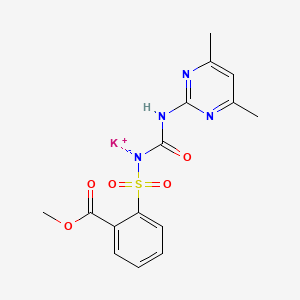

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)
